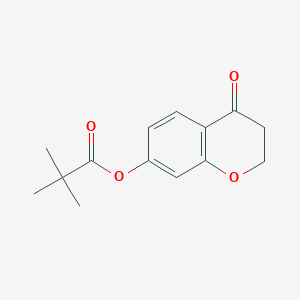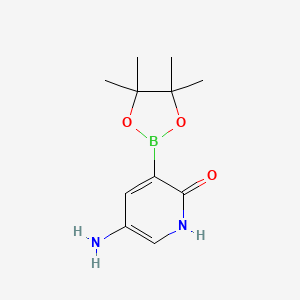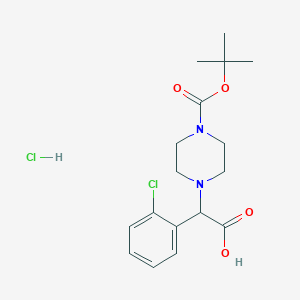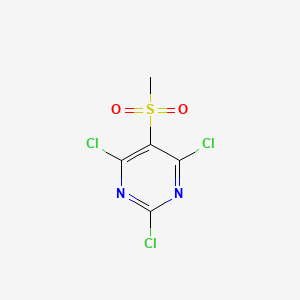
2-Fluoro-4-(phenylethynyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(phenylethynyl)benzoic acid is an organic compound with the molecular formula C15H9FO2 It is characterized by the presence of a fluorine atom and a phenylethynyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium-catalyzed coupling of aryl halides with arylboronic acids. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(phenylethynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-(phenylethynyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(phenylethynyl)benzoic acid involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-methylbenzoic acid
- 4-Fluorobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
Comparison: 2-Fluoro-4-(phenylethynyl)benzoic acid is unique due to the presence of both a fluorine atom and a phenylethynyl group. This combination imparts distinct chemical and biological properties compared to other fluorobenzoic acids. For instance, the phenylethynyl group enhances its ability to participate in π-π interactions, making it more effective in certain biochemical applications .
Properties
Molecular Formula |
C15H9FO2 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-fluoro-4-(2-phenylethynyl)benzoic acid |
InChI |
InChI=1S/C15H9FO2/c16-14-10-12(8-9-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18) |
InChI Key |
DRNAENLZTYGCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)




![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)


